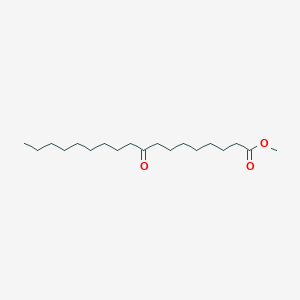

Methyl 9-oxooctadecanoate

Description

Properties

IUPAC Name |

methyl 9-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUFZSSGONRIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The epoxide undergoes ring-opening via protonation of the oxygen atom, followed by hydride shift or carbocation rearrangement to yield a ketone. For methyl 9,10-cis-epoxyoctadecanoate, this rearrangement produces a mixture of methyl 9-oxooctadecanoate and methyl 10-oxooctadecanoate due to the symmetry of the intermediate carbocation. The reaction is typically conducted in the presence of Lewis acids (e.g., BF₃·Et₂O) or protic acids at temperatures ranging from 50–80°C.

Key Data:

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Isomer Ratio (9-oxo:10-oxo) |

|---|---|---|---|---|

| Methyl 9,10-cis-epoxyoctadecanoate | BF₃·Et₂O | 70 | 65–75 | 1:1 |

The product mixture is separable via fractional crystallization or column chromatography, with the 9-oxo isomer preferentially crystallizing from hexane at low temperatures.

Bromination-Cyclization of Unsaturated Esters

A less direct method involves the bromination of unsaturated esters followed by cyclization and hydrogenation. For example, methyl ricinoleate (from castor oil) can undergo radical-initiated isomerization to its trans form, methyl ricinelaidate, under UV radiation with diphenyl disulfide. Subsequent bromination forms a bromohydrin intermediate, which is hydrogenated to yield methyl 9-oxooctadecanoate.

Reaction Pathway:

Yield Optimization:

-

Hydrogenation : Requires palladium-on-carbon (Pd/C) or Raney nickel under H₂ atmosphere.

Hydroformylation of Ethyl Ricinoleate

Recent advances in catalytic hydroformylation offer an alternative route. Ethyl ricinoleate, when treated with HRh(CO)(PPh₃)₃ as a catalyst, undergoes hydroformylation at the double bond to introduce a formyl group. Subsequent oxidation of the aldehyde to a ketone (e.g., via Kornblum oxidation) could yield methyl 9-oxooctadecanoate.

Chemical Reactions Analysis

Types of Reactions: Methyl 9-oxooctadecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide and dimethyl sulfoxide.

Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Produces diketones such as methyl 9,10-dioxooctadecanoate.

Reduction: Leads to the formation of alcohol derivatives.

Substitution: Results in various substituted keto fatty acid esters.

Scientific Research Applications

Pharmaceutical Applications

- Anti-inflammatory Activity :

- Antioxidant Properties :

Biochemical Applications

-

Fatty Acid Metabolism :

- Methyl 9-oxooctadecanoate serves as a substrate in various biochemical pathways involving fatty acid metabolism. Its role in metabolic studies is crucial for understanding lipid biosynthesis and degradation processes.

- Cellular Studies :

Material Science Applications

-

Biodegradable Polymers :

- Methyl 9-oxooctadecanoate can be incorporated into biodegradable polymer matrices, enhancing their mechanical properties and biodegradability. This application is particularly relevant in developing sustainable materials for packaging and biomedical devices.

-

Surfactants and Emulsifiers :

- Due to its amphiphilic nature, methyl 9-oxooctadecanoate is explored as a surfactant in various formulations, including cosmetics and food products. Its ability to stabilize emulsions makes it valuable in these industries.

Case Studies

Mechanism of Action

The mechanism of action of methyl 9-oxooctadecanoate involves its interaction with various molecular targets and pathways. It can undergo enzymatic oxidation and reduction, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s keto group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural Isomers: Methyl 10-Oxooctadecanoate

Methyl 10-oxooctadecanoate (CAS 870-10-0) is a positional isomer with the ketone group at the 10th carbon. Key comparisons include:

Both isomers are generated via epoxide rearrangement (Figure 14), but their formation kinetics differ. Methyl 9-oxooctadecanoate correlates strongly with cis-epoxide degradation, whereas Methyl 10-oxooctadecanoate may form under varied oxidative conditions .

Functional Analogues: Methyl 2-Oxooctadecanoate

Methyl 2-oxooctadecanoate features a ketone group at the 2nd carbon, significantly altering its reactivity:

- Synthesis: Requires prolonged refluxing for derivatization, yielding 70% 1,3-dioxolanes compared to 60% for Methyl 9-oxooctadecanoate .

- Stability: The proximal ketone group (C2) increases susceptibility to hydrolysis and oxidation compared to the mid-chain ketone in Methyl 9-oxooctadecanoate.

Precursor Compound: Methyl Oleate

Methyl oleate (C18:1) is the unsaturated precursor to Methyl 9-oxooctadecanoate. Key differences:

- Oxidation Pathway : Methyl oleate undergoes peroxidation → acid formation → epoxidation → ketone formation. Solketal enhances epoxide and subsequent ketone yields .

- Physical Properties: Methyl oleate lacks a ketone group, resulting in lower polarity (logP ~7.3) compared to Methyl 9-oxooctadecanoate (logP ~5.6) .

Free Acid Form: 9-Oxooctadecanoic Acid

The free acid (C₁₈H₃₄O₃, HMDB0030979) has distinct properties:

Biological Activity

Methyl 9-oxooctadecanoate (CAS Number: 1842-70-2) is a long-chain fatty acid ester derived from oleic acid, characterized by a ketone functional group at the ninth carbon position. Its unique structure contributes to various biological activities, making it a subject of interest in both biochemical research and potential therapeutic applications.

Methyl 9-oxooctadecanoate has the molecular formula and is classified as a keto fatty acid ester. It can be synthesized through the oxidation of methyl oleate, utilizing catalysts such as bismuth(III) trifluoromethanesulfonate in controlled conditions to achieve high yields and purity. The compound is soluble in organic solvents, enhancing its applicability in various chemical and biological studies.

Biological Activities

Research indicates that methyl 9-oxooctadecanoate exhibits several notable biological activities:

- Anti-inflammatory Properties : A study highlighted its potential to attenuate inflammatory responses in murine macrophages stimulated with lipopolysaccharides (LPS). Methyl 9-oxooctadecanoate suppressed the secretion of nitric oxide (NO) and prostaglandin E2, primarily through the downregulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This suggests that it may play a role in managing inflammatory conditions.

- Influence on Lipid Metabolism : The compound is involved in lipid metabolism, potentially affecting cellular signaling pathways related to fat storage and mobilization. Its interaction with cellular membranes may influence permeability and signaling, which are crucial for metabolic processes.

The mechanism by which methyl 9-oxooctadecanoate exerts its biological effects involves several biochemical pathways:

- Enzymatic Reactions : It undergoes enzymatic oxidation and reduction, leading to reactive intermediates that participate in further biochemical reactions. This includes the formation of diketones such as methyl 9,10-dioxooctadecanoate upon oxidation.

- Signal Transduction : The compound specifically interferes with signal transducer and activator of transcription 3 (STAT3) phosphorylation, which is critical in regulating inflammatory responses .

Comparative Analysis

Methyl 9-oxooctadecanoate can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl Oleate | Unsaturated fatty acid ester derived from oleic acid | |

| Methyl 12-Oxooctadecanoate | Similar structure but with a ketone at the twelfth position | |

| Methyl Stearate | Saturated fatty acid ester with a straight-chain structure |

The specific positioning of the keto group at the ninth carbon differentiates methyl 9-oxooctadecanoate from its analogs, potentially conferring distinct biological properties that warrant further investigation.

Case Studies

- Inflammatory Response Modulation : In a study involving macrophages, treatment with methyl 9-oxooctadecanoate resulted in significant reductions in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential utility in therapeutic applications for inflammatory diseases .

- Lipid Metabolism Research : Another study focused on the kinetics of aging products formed from biodiesel blends containing methyl oleate, where methyl 9-oxooctadecanoate was identified as a significant by-product influencing lipid metabolism dynamics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 9-oxooctadecanoate, and how are they characterized?

- Methodological Answer : A palladium-catalyzed oxidation of internal olefins is a robust synthetic route. For example, methyl 9-oxooctadecanoate was synthesized via Pd(II)-mediated oxidation of methyl oleate derivatives, yielding an 84% isolated product. Characterization includes NMR (e.g., δ 3.65 ppm for the methyl ester) and NMR (δ 211.6 ppm for the ketone carbonyl) to confirm structural integrity . Alternative routes involve epoxide rearrangements during lipid oxidation, where cis-epoxides degrade into ketones after ~40 hours of aging .

Q. How is Methyl 9-oxooctadecanoate analyzed in complex lipid mixtures?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, NMR resolves overlapping signals (e.g., δ 2.36 ppm for methylene protons adjacent to the ketone group), while GC-MS tracks ketone formation kinetics in aging studies . Quantification requires calibration against synthetic standards due to low abundance in degradation pathways.

Q. What role does Methyl 9-oxooctadecanoate play in lipid oxidation studies?

- Methodological Answer : It serves as a terminal oxidation product in unsaturated fatty acid degradation. Kinetic studies show its formation correlates with epoxide decomposition (e.g., cis-epoxides degrade into ketones after 40–80 hours). Researchers should monitor time-dependent yields using GC-MS and account for solketal additives, which accelerate acid formation and indirectly influence ketone stability .

Advanced Research Questions

Q. How do experimental conditions affect the reproducibility of Methyl 9-oxooctadecanoate formation in oxidation studies?

- Methodological Answer : Reproducibility challenges arise from competing pathways (e.g., peroxides → acids → epoxides → ketones) and matrix effects. For example, solketal additives increase acid values, altering ketone yields. To mitigate variability:

- Use triplicate aging experiments with controlled O exposure.

- Track peroxide and epoxide intermediates via iodometric titration and NMR .

- Apply statistical models (e.g., ANOVA) to resolve crossovers in time-dependent data (e.g., ketone yields diverge at 80–90 hours) .

Q. What thermodynamic properties of Methyl 9-oxooctadecanoate are critical for stability in long-term storage?

- Methodological Answer : While direct data are limited, analogous methyl esters (e.g., methyl tetradecanoate) exhibit vapor pressures of ~0.009 bar at 429 K and enthalpy of vaporization (Δ) ~86.6 kJ/mol. Researchers should extrapolate stability using thermogravimetric analysis (TGA) and monitor ketone decomposition via FTIR for carbonyl stability .

Q. How can contradictory kinetic data on Methyl 9-oxooctadecanoate formation be resolved?

- Methodological Answer : Discrepancies often stem from competing degradation pathways (e.g., direct peroxide-to-ketone vs. epoxide-mediated routes). To address this:

- Use isotopic labeling (e.g., -oleate) to trace precursor-product relationships.

- Apply multivariate regression to decouple solketal’s influence on acid/epoxide kinetics .

- Validate models with time-resolved GC-MS datasets spanning 0–100 hours .

Q. What analytical strategies distinguish Methyl 9-oxooctadecanoate from structural isomers (e.g., methyl 10-oxooctadecanoate)?

- Methodological Answer : High-resolution MS (HRMS) with collision-induced dissociation (CID) differentiates isomers via fragment patterns (e.g., m/z 297.2 for methyl 9-oxooctadecanoate vs. m/z 297.2 with distinct neutral losses). NMR also resolves positional isomers (e.g., δ 211.6 ppm for C9 vs. C10 ketones) .

Q. How does Methyl 9-oxooctadecanoate influence microbial fermentation byproducts?

- Methodological Answer : In fermented almond/oat drinks, its presence correlates with lipid peroxidation (e.g., 68–126 µg/g yields). Researchers should use solid-phase microextraction (SPME)-GC-MS to profile volatile oxidation products and assess microbial β-oxidation pathways using -tracer studies .

Methodological Notes

- Synthesis : Prioritize Pd-catalyzed routes for scalability and purity (>84% yield) .

- Handling : Store under inert gas (N/Ar) at 4°C to prevent ketone degradation. Use PPE (gloves, goggles) per safety protocols .

- Data Validation : Cross-reference NMR/MS data with NIST databases and replicate aging studies to ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.